molecular formula C19H22N2O4 B267261 2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide

2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide

Katalognummer B267261
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: WFGQZYLEIFVWNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide, also known as MPAP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAP is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor in the brain and other tissues. This receptor is involved in various physiological and biochemical processes, including neurotransmitter release, calcium signaling, and cell survival.

Wirkmechanismus

The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including protein folding, calcium signaling, and cell survival. 2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide binds to the sigma-1 receptor and activates it, leading to the modulation of these processes. It is believed that this compound's neuroprotective effects are due to its ability to modulate calcium signaling and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Modulation of Calcium Signaling: this compound has been shown to modulate calcium signaling in various cell types, including neurons and astrocytes. It is believed that this effect is due to its ability to activate the sigma-1 receptor, which is involved in calcium regulation.
2. Reduction of Oxidative Stress: this compound has been shown to reduce oxidative stress in various cell types, including neurons and astrocytes. It is believed that this effect is due to its ability to activate the sigma-1 receptor, which is involved in antioxidant defense.
3. Modulation of Neurotransmitter Release: this compound has been shown to modulate neurotransmitter release in various brain regions, including the hippocampus and prefrontal cortex. It is believed that this effect is due to its ability to activate the sigma-1 receptor, which is involved in neurotransmitter release.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: this compound is a selective sigma-1 receptor agonist, which means that it can be used to study the effects of sigma-1 receptor activation without affecting other receptors.
2. Potency: this compound is a potent sigma-1 receptor agonist, which means that it can be used at low concentrations to achieve significant effects.
3. Stability: this compound is a stable compound that can be stored for long periods without degradation.
Some of the limitations of this compound include:
1. Solubility: this compound has limited solubility in water, which can make it difficult to use in some experiments.
2. Specificity: this compound's effects on the sigma-1 receptor may be influenced by other factors, such as the presence of other ligands or changes in receptor expression.
3. Species Differences: this compound's effects may vary between different species, which can make it difficult to translate findings from animal studies to humans.

Zukünftige Richtungen

There are several future directions for research on 2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide. Some of these include:
1. Clinical Trials: this compound's potential therapeutic applications, such as in neurodegenerative diseases and psychiatric disorders, need to be further investigated in clinical trials.
2. Mechanistic Studies: Further studies are needed to elucidate the molecular mechanisms underlying this compound's effects on the sigma-1 receptor and other cellular processes.
3. Structure-Activity Relationships: Studies on the structure-activity relationships of this compound and related compounds can help to identify more potent and selective sigma-1 receptor agonists.
4. Combination Therapies: this compound's potential use in combination therapies with other drugs, such as opioids for pain management, needs to be investigated.
5. Alternative Administration Routes: Studies on alternative administration routes, such as intranasal or transdermal, can help to overcome the limitations of this compound's solubility and specificity.

Synthesemethoden

2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide can be synthesized using various methods, including the reaction of 3-(propionylamino)aniline with 2-(2-methoxyethoxy)benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography and recrystallization. Other methods involve the use of different starting materials and reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide has been used in various scientific research studies to investigate its effects on the sigma-1 receptor and its potential therapeutic applications. Some of the areas of research include:
1. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It is believed that these effects are due to its ability to modulate calcium signaling and reduce oxidative stress.
2. Pain Management: this compound has been studied for its potential use in pain management, particularly in neuropathic pain. It has been shown to reduce pain sensitivity and improve motor function in animal models.
3. Psychiatric Disorders: this compound has been investigated for its potential use in the treatment of psychiatric disorders, such as depression and anxiety. It has been shown to have antidepressant and anxiolytic effects in animal models.

Eigenschaften

Molekularformel

C19H22N2O4

Molekulargewicht

342.4 g/mol

IUPAC-Name

2-(2-methoxyethoxy)-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-18(22)20-14-7-6-8-15(13-14)21-19(23)16-9-4-5-10-17(16)25-12-11-24-2/h4-10,13H,3,11-12H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

WFGQZYLEIFVWNC-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCCOC

Kanonische SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.